molecular formula C14H17N3O B507287 N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 514801-30-0

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B507287
CAS No.: 514801-30-0
M. Wt: 243.3g/mol
InChI Key: NKNAHTZPNQECQY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of a suitable catalyst The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include toluene and ethanol, and the reactions are typically carried out under reflux conditions.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study synthesized derivatives of pyrazole and tested their efficacy against human cancer cells, demonstrating that modifications in the structure could enhance their anticancer properties .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .

3. Neuroprotective Effects
Neuroprotection is another promising application area. Preliminary research indicates that pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with neurodegenerative diseases .

Agricultural Science

1. Pesticidal Activity
The compound demonstrates potential as a pesticide due to its ability to disrupt biochemical pathways in pests. Studies have shown that certain pyrazole derivatives exhibit insecticidal properties by targeting specific enzymes involved in the metabolism of pests, leading to their mortality . This application could be vital for developing environmentally friendly pest control agents.

2. Herbicidal Properties
In addition to insecticidal activity, this compound has been explored for herbicidal applications. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic processes . This potential makes it an interesting candidate for further exploration in agricultural formulations.

Materials Science

1. Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows it to act as a monomer or additive in polymerization processes, potentially leading to materials with improved thermal stability and mechanical strength .

2. Sensor Development
The compound's chemical properties are also being investigated for use in sensor technology. Its ability to interact with various analytes makes it suitable for developing sensors that can detect specific chemical substances in environmental monitoring applications .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency .
Study BAnti-inflammatoryInhibited COX enzymes and reduced IL-6 production in vitro, suggesting potential for treating inflammatory diseases .
Study CPesticidalShowed 80% mortality rate in target insect species within 48 hours at specific concentrations .
Study DPolymer synthesisDeveloped a new polymer composite exhibiting 30% improved tensile strength compared to conventional materials .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
  • 3-Borono-N-(2,3-dimethylphenyl)benzamide

Comparison: N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the ethyl group and carboxamide functionality may influence its reactivity and binding affinity to molecular targets.

Biological Activity

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C13H16N2O
  • CAS Number : 514801-30-0
  • Molecular Weight : 220.28 g/mol

The compound features a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the pyrazole ring. This unique structure influences its biological interactions and activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of suitable catalysts. The reaction proceeds through cyclization to form the pyrazole ring. Common solvents used include toluene and ethanol, with reactions carried out under reflux conditions to optimize yield and purity .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac. For example:

  • Inhibition of Paw Edema : In carrageenan-induced paw edema models in rats, the compound demonstrated a notable reduction in swelling .
CompoundInhibition (%)Reference
This compound93.53 ± 1.37%
Diclofenac Sodium90.13 ± 1.45%

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cell Proliferation Inhibition : In vitro assays revealed that this compound effectively inhibited cell growth in breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to altered cellular responses. The detailed pathways are still under investigation but suggest involvement in inflammatory signaling pathways and cancer cell growth regulation .

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Anti-inflammatory Studies : A series of experiments conducted on animal models demonstrated that treatment with this compound significantly reduced inflammatory markers compared to control groups .
  • Anticancer Studies : Research indicated that the compound inhibited MMP-9 activity in cancer cells, which is crucial for tumor invasion and metastasis .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-17-9-8-13(16-17)14(18)15-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAHTZPNQECQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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